Ethyl 6-bromo-3-hydroxy-2-methylbenzoate
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Overview
Description
Ethyl 6-bromo-3-hydroxy-2-methylbenzoate is an organic compound with the molecular formula C10H11BrO3 It is a derivative of benzoic acid, characterized by the presence of a bromine atom at the 6th position, a hydroxyl group at the 3rd position, and an ethyl ester group at the carboxyl position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-bromo-3-hydroxy-2-methylbenzoate typically involves the bromination of 3-hydroxy-2-methylbenzoic acid followed by esterification. The bromination is carried out using bromine in the presence of a suitable solvent like acetic acid. The esterification process involves reacting the brominated product with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common to achieve the desired product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, converting the compound into its corresponding alcohol derivatives.
Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Substituted benzoates.
Scientific Research Applications
Ethyl 6-bromo-3-hydroxy-2-methylbenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-3-hydroxy-2-methylbenzoate involves its interaction with specific molecular targets, leading to various biochemical effects. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence enzyme activity, receptor binding, and cellular signaling pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
- Ethyl 3-bromo-6-hydroxybenzoate
- Ethyl 2-bromo-3-hydroxybenzoate
- Ethyl 4-bromo-3-hydroxy-2-methylbenzoate
Comparison: Ethyl 6-bromo-3-hydroxy-2-methylbenzoate is unique due to the specific positioning of the bromine and hydroxyl groups, which significantly influence its reactivity and biological activity
Properties
Molecular Formula |
C10H11BrO3 |
---|---|
Molecular Weight |
259.10 g/mol |
IUPAC Name |
ethyl 6-bromo-3-hydroxy-2-methylbenzoate |
InChI |
InChI=1S/C10H11BrO3/c1-3-14-10(13)9-6(2)8(12)5-4-7(9)11/h4-5,12H,3H2,1-2H3 |
InChI Key |
FJNDBOKKFASEDF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1C)O)Br |
Origin of Product |
United States |
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